An In-Depth Technical Guide to 4-Bromo-2-fluoromandelic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Bromo-2-fluoromandelic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoromandelic acid, a halogenated aromatic alpha-hydroxy acid of increasing interest in synthetic and medicinal chemistry. This document delves into its chemical properties, plausible synthetic routes, and potential applications, particularly as a building block in drug discovery and development. Given the limited availability of published data on this specific molecule, this guide synthesizes information from supplier data, analogous chemical principles, and data on its key precursor, 4-Bromo-2-fluorobenzaldehyde.
Core Compound Identity and Properties
4-Bromo-2-fluoromandelic acid is a derivative of mandelic acid, featuring both a bromine and a fluorine atom on the phenyl ring. This substitution pattern imparts unique electronic properties and provides multiple reactive sites for further chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules.
CAS Number: 668970-55-6[1][2][3][4]
Molecular Formula: C₈H₆BrFO₃[1][2][4]
Molecular Weight: 249.03 g/mol [4]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4-Bromo-2-fluoromandelic acid is presented in the table below. It is important to note that some of these values are predicted due to the limited experimental data available in the public domain.
| Property | Value | Source |
| Appearance | Solid (form not specified) | Supplier Data |
| Purity | ≥ 99% (typical) | Supplier Data |
| Boiling Point | 383.9 ± 37.0 °C (Predicted) | Supplier Data |
| Density | 1.837 ± 0.06 g/cm³ (Predicted) | Supplier Data |
| pKa | 3.03 ± 0.10 (Predicted) | Supplier Data |
Synthesis of 4-Bromo-2-fluoromandelic Acid: A Plausible Pathway
Step 1: Synthesis of the Precursor, 4-Bromo-2-fluorobenzaldehyde (CAS: 57848-46-1)
The necessary precursor, 4-Bromo-2-fluorobenzaldehyde, is a commercially available compound.[5][6] It is typically synthesized through the bromination of 2-fluorobenzaldehyde or formylation of 1-bromo-3-fluorobenzene. It appears as a light yellow to beige crystalline solid with a melting point of 58-62 °C.[5]
Step 2: Proposed Synthesis of 4-Bromo-2-fluoromandelic Acid
The conversion of 4-Bromo-2-fluorobenzaldehyde to 4-Bromo-2-fluoromandelic acid can be achieved via the formation of a cyanohydrin intermediate, which is then hydrolyzed.
Caption: Proposed two-step synthesis of 4-Bromo-2-fluoromandelic acid.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for the synthesis of mandelic acids from benzaldehydes.[7][8]
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for purification of the intermediate)
-
Diethyl ether or other suitable organic solvent
-
Deionized water
-
Ice
Procedure:
Part A: Formation of 4-Bromo-2-fluoromandelonitrile
-
In a well-ventilated fume hood, prepare a solution of sodium cyanide in water.
-
In a separate flask, create a mixture of 4-Bromo-2-fluorobenzaldehyde and a saturated solution of sodium bisulfite. Stir vigorously to form the bisulfite addition product.[8]
-
Slowly add the sodium cyanide solution to the aldehyde/bisulfite mixture with continuous stirring and cooling in an ice bath. The reaction is exothermic.
-
After the addition is complete, continue stirring for a set period to ensure the reaction goes to completion. The formation of an oily layer of the mandelonitrile intermediate should be observed.
-
Separate the organic layer (the crude mandelonitrile) using a separatory funnel. The aqueous layer can be extracted with a small amount of an organic solvent like diethyl ether to maximize the yield of the intermediate.
Part B: Hydrolysis to 4-Bromo-2-fluoromandelic Acid
-
Caution: This step should be performed in a highly efficient fume hood as it may release hydrogen cyanide gas.
-
Combine the crude 4-Bromo-2-fluoromandelonitrile with concentrated hydrochloric acid.[7]
-
Heat the mixture under reflux. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture. The product may precipitate out of the solution.
-
The crude 4-Bromo-2-fluoromandelic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).
Applications in Drug Discovery and Development
While specific drug candidates directly incorporating 4-Bromo-2-fluoromandelic acid are not widely reported in publicly available literature, its structural motifs suggest significant potential as a key intermediate in medicinal chemistry. The applications of its precursor, 4-Bromo-2-fluorobenzaldehyde, in the synthesis of bioactive molecules provide strong evidence for the potential utility of the corresponding mandelic acid.
The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule. The alpha-hydroxy acid moiety is a common feature in many biologically active compounds and can participate in hydrogen bonding interactions with biological targets.
Although no patents directly citing the use of 4-Bromo-2-fluoromandelic acid were identified in the search, a patent for the synthesis of 2-(4-bromo-2-cyano-6-fluorophenyl)acetic acid highlights the utility of similarly substituted phenylacetic acid derivatives in medicinal chemistry.[9]
Safety and Handling
Given the limited specific safety data for 4-Bromo-2-fluoromandelic acid, it is prudent to handle it with the care afforded to other irritant and potentially harmful laboratory chemicals. The safety information for its precursor, 4-Bromo-2-fluorobenzaldehyde, provides a useful reference.
Hazard Identification:
-
4-Bromo-2-fluoromandelic Acid:
-
Pictograms: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
-
4-Bromo-2-fluorobenzaldehyde (Precursor):
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
Conclusion
4-Bromo-2-fluoromandelic acid is a valuable, yet under-documented, chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its trifunctional nature (bromo, fluoro, and alpha-hydroxy acid moieties) offers a versatile platform for the construction of complex and potentially bioactive molecules. While a lack of extensive published research necessitates a cautious and predictive approach to its properties and synthesis, the established chemistry of its precursors and related compounds provides a solid foundation for its use in research and development. As the demand for novel chemical entities in the pharmaceutical and materials science sectors grows, it is likely that the utility of specialized building blocks like 4-Bromo-2-fluoromandelic acid will become more widely recognized and documented.
References
- TCI Chemicals. (2025, February 10). SAFETY DATA SHEET: 4-Bromo-2-fluorobenzaldehyde.
- Echemi. 4-Bromo-2-fluorobenzaldehyde Safety Data Sheets.
- Organic Syntheses. Mandelic Acid. Organic Syntheses Procedure.
- Organic Syntheses. mandelic acid. Organic Syntheses Procedure.
- Ningbo Inno Pharmchem Co., Ltd. (2025, March 3). 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- Sigma-Aldrich. 4-Bromo-2-fluorobenzaldehyde 96%.
- Capot Chemical. (2009, May 30). MSDS of 4-Bromo-2-fluorobenzaldehyde.
- PubChem. 4-Bromo-2-fluorobenzaldehyde.
- ChemPlayer. (2023, June 17).
- PrepChem. Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid).
- Chem-Impex. 4-Bromo-2-fluorobenzaldehyde.
- ChemPlayer. (n.d.). Synthesis of mandelic acid from benzaldehyde.
- Google Patents. (n.d.). CN106986762A - A kind of technique for preparing DL mandelic acids.
- Chemistry Stack Exchange. (2012, June 16).
- ChemicalBook. (2025, July 24). 4-Bromo-2-fluorobenzaldehyde.
- Sigma-Aldrich. 4-Bromo-2-fluorobenzaldehyde 96%.
- Oakwood Chemical. 4-Bromo-2-fluoromandelic acid.
- Echemi. 668970-55-6, 4-BROMO-2-FLUOROMANDELIC ACID Formula.
- Biosynth. 4-Bromo-2-fluoromandelic acid.
- Santa Cruz Biotechnology. 4-Bromo-2-fluoromandelic acid.
- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
Sources
- 1. 4-Bromo-2-fluoromandelic acid [oakwoodchemical.com]
- 2. echemi.com [echemi.com]
- 3. 4-Bromo-2-fluoromandelic acid | 668970-55-6 | TBB97055 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. capotchem.com [capotchem.com]
- 12. 4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
